

# Chemical structure and properties of LIJTF500025

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | LIJTF500025 |           |
| Cat. No.:            | B15583606   | Get Quote |

An In-depth Technical Guide to **LIJTF500025** 

## Introduction

LIJTF500025 is a potent and selective, allosteric dual inhibitor of LIM domain kinase 1 (LIMK1) and LIM domain kinase 2 (LIMK2), with an additional off-target activity against receptor-interacting serine/threonine-protein kinase 1 (RIPK1).[1][2] Developed by Takeda in collaboration with the Structural Genomics Consortium (SGC), it serves as a valuable chemical probe for studying the roles of LIM kinases in cellular processes.[2] LIM kinases are key regulators of actin cytoskeleton dynamics, primarily through the phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[3] This inhibition of cofilin leads to increased actin polymerization.[3] Given their role in cell proliferation and migration, LIMK inhibitors are being investigated as potential therapeutics for cancer and neurological disorders.[3]

**LIJTF500025** is a type III inhibitor, meaning it binds to an allosteric pocket of the kinase in its inactive state, which contributes to its high selectivity.[1][2] Its discovery stemmed from the screening of type III inhibitors targeting RIPK1.[1] A structurally similar but inactive regioisomer, LIJTF500120a, is available as a negative control for experiments.[1][2]

## **Chemical Structure and Properties**

IUPAC Name: (S)-2-benzyl-6-(8-chloro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1] [3]oxazepin-3-yl)-7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxamide[1][4]



CAS Number: 2838087-03-7[4][5]

| Property          | Value                           | Source |
|-------------------|---------------------------------|--------|
| Molecular Formula | C24H22CIN5O4                    | [4]    |
| Molecular Weight  | 479.92 g/mol                    | [4]    |
| Exact Mass        | 479.1360                        | [4]    |
| InChI Key         | KIBQDIDFPAQGOU-<br>SFHVURJKSA-N | [4]    |

# **Biological Activity and Selectivity**

**LIJTF500025** exhibits potent inhibitory activity against LIMK1 and LIMK2, as well as RIPK1. Its binding and cellular activity have been characterized through various assays.

Cellular Target Engagement (NanoBRET™ Assay)

| Target                                         | EC50    | pIC50 | Source    |
|------------------------------------------------|---------|-------|-----------|
| LIMK1                                          | 82 nM   | 6.77  | [2][5][6] |
| LIMK2                                          | 52 nM   | 7.03  | [2][5][6] |
| RIPK1                                          | 6.3 nM  | -     | [2]       |
| LIJTF500120<br>(Negative Control) -<br>LIMK1/2 | > 50 μM | -     | [2]       |
| LIJTF500120<br>(Negative Control) -<br>RIPK1   | 3.5 μΜ  | -     | [2]       |

Biochemical Binding (Differential Scanning Fluorimetry - DSF)



| Target | Thermal Shift (ΔTm) | Source |
|--------|---------------------|--------|
| LIMK1  | 7.0 K               | [1]    |
| LIMK2  | 16.3 K              | [1]    |

#### Kinase Selectivity

The selectivity of **LIJTF500025** has been demonstrated in wide kinase panels. It was found to be highly selective in a DSF kinase panel of 107 kinases and a ScanMAX Kinase Panel from Eurofins (Discovery) against 468 kinases at a concentration of 1  $\mu$ M.[2]

## **Signaling Pathway**

**LIJTF500025** functions by inhibiting the LIMK signaling pathway, which is a critical regulator of actin dynamics.



Click to download full resolution via product page

Caption: The LIMK signaling pathway and the inhibitory action of LIJTF500025.



## **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of the key methodologies used to characterize **LIJTF500025**.

### **Differential Scanning Fluorimetry (DSF)**

DSF is a biophysical technique used to assess the thermal stability of a protein, which can be altered by ligand binding. An increase in the melting temperature (Tm) indicates that the ligand stabilizes the protein.

#### Workflow:

- Protein and Compound Preparation: Recombinant LIMK1 or LIMK2 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein upon unfolding. **LIJTF500025** is added to the experimental wells.
- Thermal Denaturation: The mixture is subjected to a gradual temperature increase in a realtime PCR instrument.
- Fluorescence Monitoring: As the protein unfolds, the dye binds, and its fluorescence increases. This change is monitored in real-time.
- Data Analysis: The melting temperature (Tm) is determined as the midpoint of the unfolding transition. The change in Tm (ΔTm) in the presence of LIJTF500025 compared to a control (e.g., DMSO) indicates the extent of protein stabilization.





Click to download full resolution via product page

Caption: Workflow for Differential Scanning Fluorimetry (DSF) assay.

## NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify ligand binding to a specific protein target.

#### Workflow:

• Cell Preparation: Cells (e.g., HEK293) are transiently transfected with a plasmid encoding the target protein (e.g., LIMK1 or LIMK2) fused to a NanoLuc® luciferase.







- Compound Treatment: The transfected cells are treated with varying concentrations of LIJTF500025.
- Tracer Addition: A fluorescent tracer that binds to the target kinase is added.[7]
- BRET Measurement: A substrate for NanoLuc® is added, and the energy transfer (BRET signal) between the luciferase donor and the fluorescent tracer acceptor is measured.
- Data Analysis: LIJTF500025 competes with the tracer for binding to the target protein, leading to a decrease in the BRET signal. The EC50 value is calculated from the doseresponse curve.





Click to download full resolution via product page

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

# **Synthesis**

The synthesis of **LIJTF500025** is an eight-step process.[1] Key steps involve the synthesis of two main building blocks followed by their coupling and subsequent chemical modifications. The synthesis starts from commercial diethyl but-2-ynedioate and involves reactions such as pyrazole formation, halogenation, Vilsmeier-Haack reaction, reductive amination, lactamization,



and palladium-catalyzed cyanation, concluding with the hydrolysis of a nitrile to yield the final amide product.[1]

#### Conclusion

**LIJTF500025** is a well-characterized, potent, and selective dual inhibitor of LIMK1/2, making it an excellent chemical probe for investigating the biological functions of these kinases. Its allosteric binding mode provides high selectivity, and the availability of a negative control compound enhances its utility in rigorous experimental designs. The detailed characterization of its binding, cellular activity, and selectivity provides a solid foundation for its use in studies related to cancer, neurodegenerative disorders, and other diseases where actin cytoskeleton dynamics play a crucial role.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIJTF500025 | Structural Genomics Consortium [thesgc.org]
- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LIM Kinase (LIMK) | DC Chemicals [dcchemicals.com]
- 7. Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of LIJTF500025].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15583606#chemical-structure-and-properties-of-lijtf500025]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com